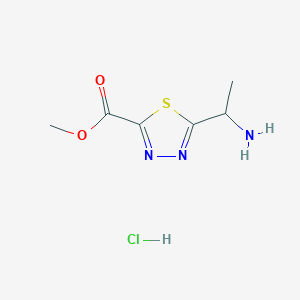
Methyl 5-(1-aminoethyl)-1,3,4-thiadiazole-2-carboxylate;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The description of a chemical compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include information about the compound’s appearance, odor, and other physical characteristics .
Synthesis Analysis
Synthesis analysis involves detailing the methods and reactions used to synthesize the compound. This can include the starting materials, reagents, catalysts, and conditions used in the synthesis .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within a molecule and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It can include studying the compound’s reactivity, the mechanisms of its reactions, and the products formed .Physical And Chemical Properties Analysis
This involves studying properties such as the compound’s melting point, boiling point, solubility, and stability. It can also include studying the compound’s chemical reactivity .Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activity
The synthesis of formazans from Mannich bases derived from thiadiazole compounds demonstrates significant antimicrobial activity against bacterial and fungal strains. These compounds, including 5-(4-Chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole derivatives, have shown moderate activity against pathogenic strains such as Escherichia coli, Salmonella typhi, Aspergillus niger, Penicillium species, and Candida albicans (Sah et al., 2014).
Corrosion Inhibition
Research on 1,3,4-thiadiazole derivatives, such as 2-amino-5-(2-methoxyphenyl)-1,3,4-thiadiazole, has highlighted their potential as corrosion inhibitors for mild steel in acidic environments. These compounds exhibit high corrosion protection performance, with significant protection degrees achieved. The adsorption of these molecules fits Langmuir isotherm model, indicating their effectiveness in mitigating corrosion through a mixed-kind inhibition process (Attou et al., 2020).
Structural and Computational Analysis
The detailed structural and electronic analysis of thiadiazole derivatives, including their crystal and molecular structure, has been performed using various spectroscopic techniques and computational methods. These studies offer insights into the geometric and electronic properties of thiadiazole compounds, which are crucial for understanding their reactivity and potential applications in materials science and pharmacology (Kerru et al., 2019).
Potential in Drug Discovery
Thiadiazole derivatives have also been explored for their potential in drug discovery, particularly as anticancer agents. Novel pharmacophores containing the thiadiazole moiety have been synthesized, showcasing potent anticancer activities against various cell lines. These findings suggest the relevance of thiadiazole derivatives in medicinal chemistry and their potential for development into therapeutic agents (Gomha et al., 2017).
Mecanismo De Acción
Target of Action
Similar compounds like metaraminol act predominantly at alpha adrenergic receptors and stimulate the release of norepinephrine .
Mode of Action
Compounds with similar structures, such as metaraminol, act through peripheral vasoconstriction by acting as a pure alpha-1 adrenergic receptor agonist, consequently increasing systemic blood pressure .
Biochemical Pathways
Related compounds like metaraminol are known to affect the adrenergic system, influencing the release and action of norepinephrine .
Result of Action
Related compounds like metaraminol are known to increase both systolic and diastolic blood pressure .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
methyl 5-(1-aminoethyl)-1,3,4-thiadiazole-2-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2S.ClH/c1-3(7)4-8-9-5(12-4)6(10)11-2;/h3H,7H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZIXPNSXBWWASF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NN=C(S1)C(=O)OC)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![tert-Butyl 4-[(5-aminopyridin-2-ylamino)methyl]piperidine-1-carboxylate](/img/structure/B2837742.png)
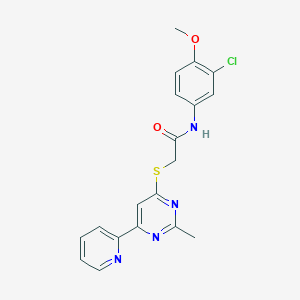
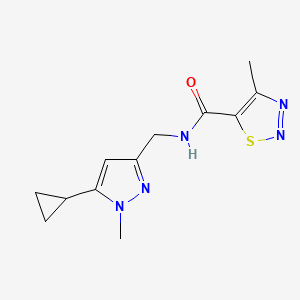

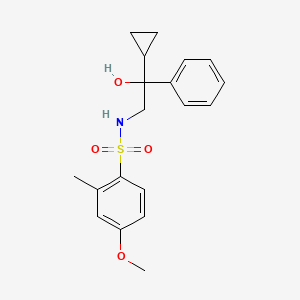


![(E)-3-(3,4-Dimethoxyphenyl)-N-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]prop-2-enamide](/img/structure/B2837756.png)


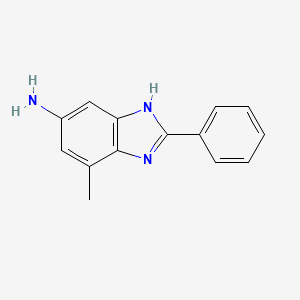
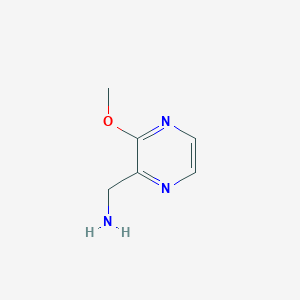
![2-Amino-2-[4-methyl-3-(trifluoromethyl)phenyl]acetic acid;hydrochloride](/img/structure/B2837761.png)

